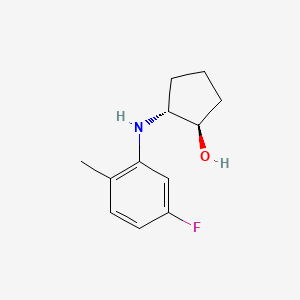
N-Ethyl-N-(m-tolyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(m-tolyl)but-2-enamide is an organic compound with the molecular formula C13H17NO. It is a derivative of but-2-enamide, where the nitrogen atom is substituted with an ethyl group and a m-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide typically involves the reaction of m-toluidine with ethyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of the amine to the acrylate, followed by elimination of water to form the enamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(m-tolyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The enamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted enamide derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-(m-tolyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(m-tolyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-N-(o-tolyl)but-2-enamide: A similar compound with the o-tolyl group instead of the m-tolyl group.
N-Ethyl-N-(p-tolyl)but-2-enamide: A similar compound with the p-tolyl group instead of the m-tolyl group.
N-Methyl-N-(m-tolyl)but-2-enamide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N-(m-tolyl)but-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group can affect the compound’s steric and electronic properties, making it distinct from its o-tolyl and p-tolyl analogs.
Propriétés
Numéro CAS |
1195353-67-3 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(E)-N-ethyl-N-(3-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-7-13(15)14(5-2)12-9-6-8-11(3)10-12/h4,6-10H,5H2,1-3H3/b7-4+ |
Clé InChI |
DAETVMPIUYVYJI-QPJJXVBHSA-N |
SMILES isomérique |
CCN(C1=CC=CC(=C1)C)C(=O)/C=C/C |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)C(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


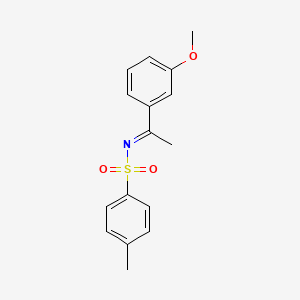
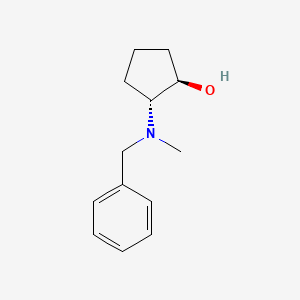

![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
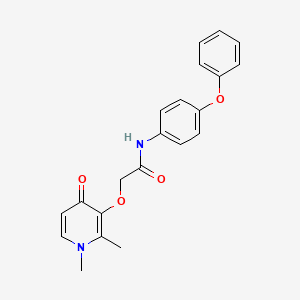

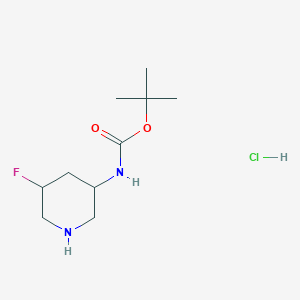

![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)

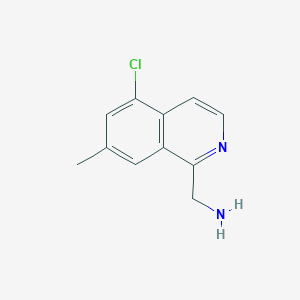
![6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355236.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
